molecular formula C18H12IN3OS2 B15020192 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide

2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide

Cat. No.: B15020192
M. Wt: 477.3 g/mol
InChI Key: FUUCPLGDCTXSNU-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide is a heterocyclic compound that incorporates a pyridine moiety with a cyano group and a thiophene ring. This compound is of interest due to its potential biological activities, including anticancer properties .

Preparation Methods

The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide typically involves the following steps:

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives .

Scientific Research Applications

2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide involves its interaction with cellular targets. The cyano group and thiophene ring are believed to play a crucial role in its biological activity. The compound induces apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C18H12IN3OS2

Molecular Weight

477.3 g/mol

IUPAC Name

2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(4-iodophenyl)acetamide

InChI

InChI=1S/C18H12IN3OS2/c19-13-4-6-14(7-5-13)21-17(23)11-25-18-12(10-20)3-8-15(22-18)16-2-1-9-24-16/h1-9H,11H2,(H,21,23)

InChI Key

FUUCPLGDCTXSNU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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